Fraxiresinol 1-O-beta-D-glucoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Fraxiresinol 1-O-beta-D-glucoside can be synthesized through enzymatic reactions where glucosides are introduced to non-glycosides to form the desired compound . The enzymatic synthesis involves the use of specific enzymes that catalyze the reaction between glucose and the aglycone part of the molecule .
Industrial Production Methods: : Industrial production of this compound typically involves extraction from natural sources such as the roots of Ilex pubescens. The extraction process includes several chromatographic methods to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: : Fraxiresinol 1-O-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions under basic conditions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to the formation of simpler alcohols .
Scientific Research Applications
Fraxiresinol 1-O-beta-D-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of lignans.
Biology: Studied for its role in cellular processes due to its antioxidant properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the cosmetic industry for its skin-whitening and anti-aging properties.
Mechanism of Action
The mechanism of action of Fraxiresinol 1-O-beta-D-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Fraxiresinol 1-O-beta-D-glucoside is unique among lignans due to its specific glucoside linkage, which enhances its solubility and bioavailability . Similar compounds include:
- Secoisolariciresinol diglucoside
- Matairesinol
- Pinoresinol diglucoside
These compounds share similar structural features but differ in their biological activities and applications .
Properties
Molecular Formula |
C27H34O13 |
---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
2-[[(3aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14?,19?,21?,22?,23?,24?,25?,26?,27-/m1/s1 |
InChI Key |
YPAOREQYVAAYMG-KAYCYNMJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2[C@]3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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